

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrostilbene

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Compound of Interest

Compound Name: 4-Nitrostilbene

Cat. No.: B3023318

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **4-Nitrostilbene**, a key stilbenoid derivative with significant applications in materials science and as a synthetic intermediate in drug development. This document delves into the compound's structural, spectroscopic, and electronic characteristics, offering field-proven insights and detailed experimental protocols for its synthesis and characterization. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of **4-Nitrostilbene**'s behavior and to facilitate its application in their respective fields.

Introduction: The Significance of 4-Nitrostilbene

4-Nitrostilbene, a derivative of stilbene, is characterized by the presence of a nitro group at the para position of one of the phenyl rings. This substitution pattern imparts a significant dipole moment and unique electronic properties to the molecule, making it a subject of interest for various applications. The extended π -conjugation across the stilbene backbone, coupled with the electron-withdrawing nature of the nitro group, gives rise to its characteristic spectroscopic and photochemical behaviors. Understanding these fundamental properties is crucial for leveraging **4-Nitrostilbene** in the design of novel materials with applications in nonlinear optics and as a potential scaffold in medicinal chemistry. Research has also explored its genotoxic potential, highlighting the importance of a thorough understanding of its reactivity and interactions at a molecular level.

Molecular Identity and Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These properties are critical for handling, storage, and initial experimental design.

Chemical Structure and Nomenclature

- IUPAC Name: 1-nitro-4-[(E)-2-phenylethenyl]benzene[1]
- Synonyms: (E)-4-Nitrostilbene, trans-4-Nitrostilbene, p-Nitrostilbene[1]
- Chemical Formula: C₁₄H₁₁NO₂[1]
- Molecular Weight: 225.24 g/mol [1]
- CAS Number: 1694-20-8 (for the trans-isomer)[1]

Table 1: Key Physicochemical Data for trans-4-Nitrostilbene

Property	Value	Source
Melting Point	157 °C	ChemicalBook
Boiling Point	366.75 °C (rough estimate)	ChemicalBook
Appearance	Yellow crystalline solid	N/A
Solubility	Soluble in many organic solvents. Specific quantitative data is limited, but it is known to be recrystallized from ethanol.	General Knowledge

Note: The majority of research and applications focus on the more stable trans-isomer.

Spectroscopic Characterization: A Window into Molecular Behavior

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of **4-Nitrostilbene**. Each method provides a unique fingerprint of the molecule's electronic and vibrational states.

UV-Visible Spectroscopy

The UV-Vis spectrum of **trans-4-Nitrostilbene** is dominated by a strong absorption band in the near-UV region, which is attributed to a $\pi \rightarrow \pi^*$ electronic transition within the conjugated stilbene system. The presence of the nitro group can influence the position and intensity of this absorption maximum (λ_{max}). In nitrostilbene derivatives, an absorption band is typically observed at approximately 350 nm in acidic pH. The extended conjugation in the molecule allows for the delocalization of electrons, and the energy of this transition is sensitive to the solvent polarity.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of **4-Nitrostilbene** and are particularly useful for distinguishing between the cis and trans isomers.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of **trans-4-Nitrostilbene** exhibits characteristic signals for the aromatic and vinylic protons. The protons on the nitro-substituted phenyl ring are typically shifted downfield due to the electron-withdrawing effect of the NO₂ group. A key feature is the coupling constant between the two vinylic protons, which is typically around 16 Hz for the trans isomer, confirming the stereochemistry.

- δ 8.20 (d, 2H): Protons ortho to the nitro group.
- δ 7.61 (d, 2H): Protons meta to the nitro group.
- δ 7.54 (d, 2H): Protons on the unsubstituted phenyl ring.
- δ 7.39 (t, 2H): Protons on the unsubstituted phenyl ring.
- δ 7.33 (t, 1H): Proton on the unsubstituted phenyl ring.

- δ 7.25 (d, 1H, J = 16.2 Hz): Vinylic proton.
- δ 7.13 (d, 1H, J = 16.2 Hz): Vinylic proton.[3]

^{13}C NMR: The carbon NMR spectrum provides further structural confirmation, with the carbons of the nitro-substituted ring showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitrostilbene** displays characteristic vibrational frequencies that correspond to its functional groups.

- \sim 3050 cm^{-1} : C-H stretching of the aromatic and vinylic protons.
- \sim 1590 cm^{-1} and \sim 1490 cm^{-1} : C=C stretching of the aromatic rings.
- \sim 1500 cm^{-1} and \sim 1340 cm^{-1} : Asymmetric and symmetric stretching of the nitro group (NO_2), respectively. These are strong and characteristic bands.[4]
- \sim 965 cm^{-1} : C-H out-of-plane bending of the trans-vinylic protons, a key diagnostic peak for the trans isomer.

Synthesis and Purification: From Benchtop to Application

The synthesis of **4-Nitrostilbene** can be achieved through several established organic reactions. The choice of method often depends on the desired scale, stereoselectivity, and available starting materials.

Wittig Reaction: A Classic Approach

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphorus ylides. For the synthesis of trans-**4-Nitrostilbene**, 4-nitrobenzaldehyde is reacted with the ylide generated from benzyltriphenylphosphonium chloride.

- Ylide Generation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in an appropriate solvent (e.g., dichloromethane).

- Reaction with Aldehyde: Add 4-nitrobenzaldehyde to the suspension.
- Base Addition: Slowly add a strong base (e.g., a 50% aqueous solution of sodium hydroxide) to the vigorously stirred mixture. The reaction is often biphasic.
- Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and remove the solvent under reduced pressure.
- Purification: The crude product, which may be a mixture of cis and trans isomers, is then purified by recrystallization, often from ethanol, to yield the more stable trans-4-Nitrostilbene.[5][6]



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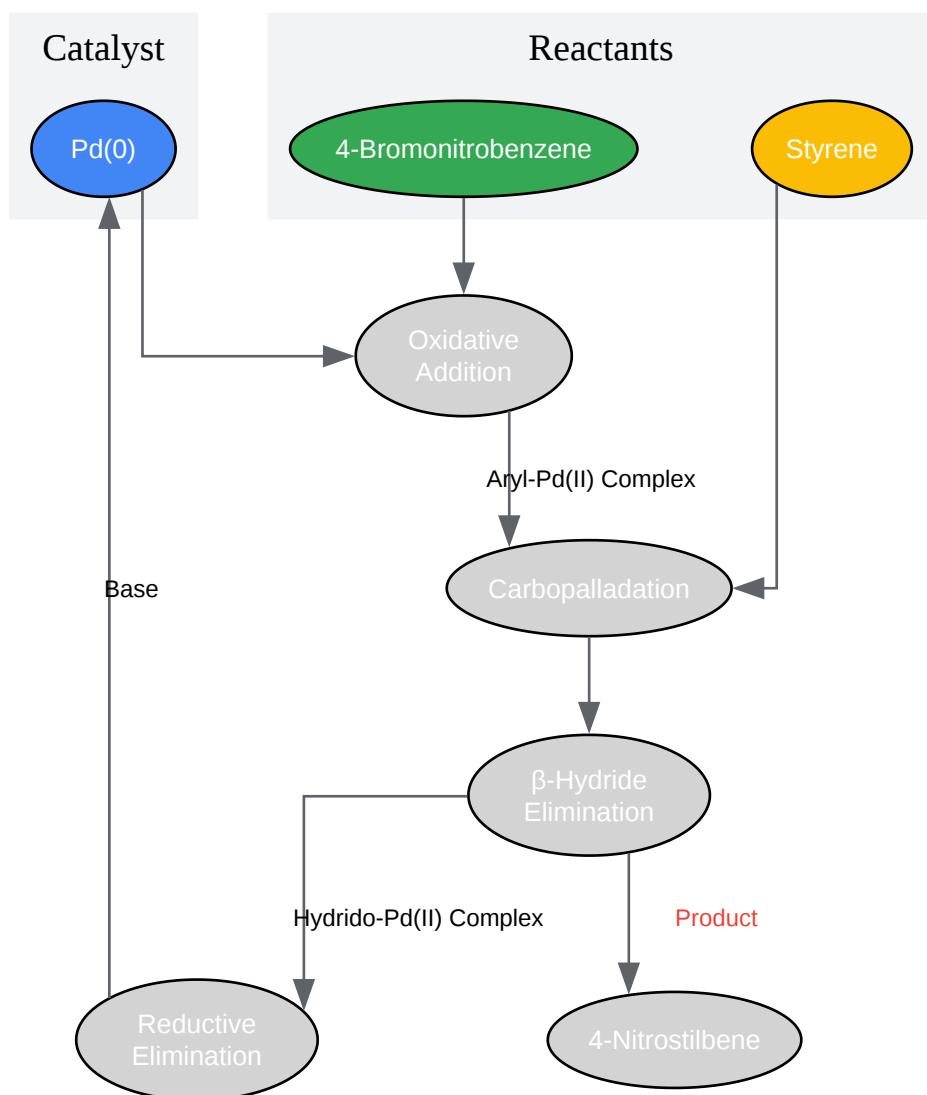
Caption: The Wittig reaction pathway for the synthesis of **4-Nitrostilbene**.

Heck Reaction: A Palladium-Catalyzed Alternative

The Heck reaction offers a powerful method for carbon-carbon bond formation, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex. For **4-Nitrostilbene** synthesis, this could involve the reaction of 4-bromonitrobenzene with styrene.

- Reaction Setup: In a reaction vessel, combine 4-bromonitrobenzene, styrene, a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$), a phosphine ligand (e.g., $\text{P}(\text{o-tol})_3$), and a base (e.g., K_2CO_3) in a suitable solvent (e.g., DMF).[7]
- Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

- Heating: Heat the reaction mixture to a specified temperature (e.g., 100-140 °C) and stir for the required duration.
- Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
- Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.
- Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization to obtain pure **trans-4-Nitrostilbene**.



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Caption: Catalytic cycle of the Heck reaction for **4-Nitrostilbene** synthesis.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity **4-Nitrostilbene**, particularly for applications in materials science and drug development where purity is paramount. Ethanol is a commonly used solvent for this purpose.

- **Dissolution:** In an Erlenmeyer flask, dissolve the crude **4-Nitrostilbene** in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate until the solid completely dissolves.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Cooling and Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of **4-Nitrostilbene** will decrease, leading to the formation of crystals. For maximum yield, the flask can be subsequently placed in an ice bath.
- **Crystal Collection:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
- **Drying:** Dry the crystals in a vacuum oven or by air drying to remove any remaining solvent.
[\[8\]](#)[\[9\]](#)

Solid-State Structure: Insights from X-ray Crystallography

The three-dimensional arrangement of molecules in the solid state is crucial for understanding a material's bulk properties. X-ray crystallography has provided detailed insights into the crystal structure of **trans-4-Nitrostilbene**.

The crystal structure of **trans-4-nitrostilbene** reveals that the molecule is nearly planar, with a slight twist between the two phenyl rings. The dihedral angle between the mean planes of the benzene rings is approximately 8.42°. The nitro group is almost coplanar with the attached

benzene ring, with a small rotation of about 5.84° . In the crystal lattice, molecules are linked by weak C-H…O hydrogen bonds.[10]

Computational Insights: Understanding Electronic Properties

Computational chemistry provides a powerful lens to investigate the electronic structure and properties of molecules like **4-Nitrostilbene**. Density Functional Theory (DFT) is a commonly employed method for such studies.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. For **4-Nitrostilbene**, the HOMO is typically localized on the stilbene backbone and the unsubstituted phenyl ring, while the LUMO is predominantly located on the nitro-substituted phenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's electronic excitation energy and can be correlated with the λ_{max} observed in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. This charge-transfer character from the stilbene backbone to the nitro-phenyl moiety is a defining feature of its electronic structure.[11][12]

Safety and Handling

4-Nitrostilbene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of **4-Nitrostilbene**. From its fundamental molecular identity and spectroscopic fingerprints to its synthesis, purification, and solid-state structure, a comprehensive picture of this important stilbenoid has been presented. The inclusion of detailed experimental protocols and insights from computational studies aims to equip researchers with the necessary knowledge to effectively utilize **4-Nitrostilbene** in their scientific endeavors. The unique combination of a conjugated stilbene core with a powerful electron-withdrawing nitro group ensures that **4-Nitrostilbene** will continue to be a molecule of significant interest in the development of advanced materials and as a versatile building block in organic synthesis.

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